EGIS-8332 is classified as a 2,3-benzodiazepine derivative, specifically identified by its IUPAC name: 7-acetyl-5-(4-aminophenyl)-8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-8-carbonitrile. Its chemical formula is with a molecular weight of 362.4 g/mol. The compound is known to selectively inhibit AMPA/kainate ion channels, thereby preventing excitotoxicity in neuronal cells .
The synthesis of EGIS-8332 involves several key steps that optimize its pharmacological profile. The compound was developed through a series of modifications to existing 2,3-benzodiazepine structures to enhance its efficacy as an AMPA receptor antagonist.
The molecular structure of EGIS-8332 features a complex arrangement that includes:
The structural configuration allows for non-competitive binding at the AMPA receptor site, distinguishing it from other antagonists that may exhibit use-dependent inhibition .
EGIS-8332 participates in several chemical reactions primarily related to its role as an antagonist:
The effective concentration (IC50) for inhibiting AMPA-induced excitotoxicity ranges between 5.1 to 9.0 µM, indicating a potent action at low concentrations .
EGIS-8332 functions primarily through:
Studies have shown significant reductions in neuronal death in animal models subjected to global cerebral ischemia when treated with EGIS-8332, highlighting its protective effects against excitotoxic damage .
EGIS-8332 exhibits several notable physical and chemical properties:
The compound has a shelf life exceeding two years if stored correctly, making it suitable for extended research applications .
The potential applications of EGIS-8332 are vast:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: